2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone
Description
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone is a structurally complex compound featuring two key pharmacophores: a tetrazole-substituted cyclohexylmethyl group and a piperazine ring linked to a trifluoromethyl pyridine moiety. The tetrazole group is a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity . The trifluoromethyl pyridine substituent on the piperazine ring contributes to lipophilicity and electronic effects, which may improve target binding and pharmacokinetics . This compound’s synthesis likely follows multi-step protocols involving azide-based tetrazole formation and nucleophilic substitution reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C20H26F3N7O |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H26F3N7O/c21-20(22,23)16-4-5-17(24-13-16)28-8-10-29(11-9-28)18(31)12-19(6-2-1-3-7-19)14-30-15-25-26-27-30/h4-5,13,15H,1-3,6-12,14H2 |
InChI Key |
RBVPVZZZEUGEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl-Tetrazole Formation
The cyclohexyl-tetrazole moiety is synthesized via a three-step sequence:
-
Amide Formation : 5-Chlorovaleronitrile reacts with cyclohexanol under acidic catalysis (H₂SO₄) to form 5-chloro-N-cyclohexylvaleramide.
-
Chloride Activation : Treatment with phosphorus pentachloride (PCl₅) converts the amide to an acyl chloride intermediate.
-
Tetrazole Cyclization : Reaction with trimethylsilyl azide (TMSN₃) in the presence of POCl₃ yields the tetrazole ring.
Table 1: Cyclohexyl-Tetrazole Synthesis Conditions
Piperazine-Pyridine Coupling
The piperazine-trifluoromethylpyridine fragment is synthesized by nucleophilic aromatic substitution:
-
Halogen Exchange : 2-Chloro-5-(trifluoromethyl)pyridine reacts with a piperazine derivative (e.g., 2-methylpiperazine) in the presence of triethylamine (TEA) as a base.
-
Ethanone Linker Introduction : Acylation of the piperazine-ethanamine intermediate with an acyl chloride forms the ethanone bridge.
Table 2: Piperazine-Pyridine Coupling Conditions
Final Coupling
The tetrazole-containing acyl chloride is coupled with the piperazine-pyridine intermediate:
-
Coupling Reaction : The acyl chloride reacts with the amine under basic conditions (e.g., TEA) to form the final product.
Table 3: Final Coupling Conditions
Detailed Reaction Pathways and Optimization
Microwave-Assisted Tetrazole Synthesis
Microwave irradiation accelerates tetrazole formation, reducing reaction times and improving yields. For example, the reaction of 5-chloro-N-cyclohexylvaleramide with PCl₅ and TMSN₃ at 180°C for 10 minutes achieves a 75% yield.
Critical Factors :
Piperazine-Pyridine Optimization
The coupling of 2-chloro-5-(trifluoromethyl)pyridine with piperazine derivatives is optimized using polar aprotic solvents (e.g., toluene) and high temperatures (150°C).
Key Observations :
-
Steric Effects : Bulky piperazine substituents (e.g., 2-methylpiperazine) require longer reaction times.
-
Base Selection : TEA minimizes side reactions compared to NaH or DBU.
Alternative Methods and Variations
Multicomponent Reactions (MCRs)
Ugi-azide and Pictet–Spengler reactions enable one-pot synthesis of fused tetrazoles. For example, cyclohexylamine, 5-chlorovaleronitrile, and TMSN₃ react under microwave irradiation to form the tetrazole core directly.
Advantages :
Challenges and Limitations
Side Reactions in Tetrazole Formation
Chemical Reactions Analysis
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the effects of tetrazole-containing molecules on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
The target compound employs a piperazine core, whereas derivatives like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (compounds 22–28, ) use piperidine. Piperidine derivatives, in contrast, may exhibit higher membrane permeability due to reduced polarity .
Substituent Analysis
- Trifluoromethyl Pyridine vs. Sulfonylphenyl Groups: The target’s 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine group differs from sulfonylphenyl-substituted analogs (e.g., 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, ).
- Cyclohexyl-tetrazole vs. Aryl-tetrazole: The cyclohexylmethyl group in the target compound introduces conformational rigidity and lipophilicity, whereas aryl-tetrazole derivatives (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone, ) prioritize planar aromatic interactions .
Pharmacological and Physicochemical Properties
Bioactivity and Target Profiling
While direct bioactivity data for the target compound are unavailable, analogs with similar scaffolds show antiproliferative, antimicrobial, or kinase-inhibitory activities. For example:
- 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones () demonstrated moderate cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 8–25 µM .
- MK47 (a thiophene-piperazine analog, ) showed nanomolar affinity for serotonin receptors, highlighting the importance of aromatic substituents .
The target compound’s trifluoromethyl pyridine may enhance selectivity for kinases or GPCRs due to its electron-deficient aromatic system .
Solubility and Stability
- Tetrazole Group: Increases aqueous solubility via hydrogen bonding, contrasting with less polar analogs like 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () .
- Trifluoromethyl Pyridine: Enhances metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs .
Comparative Data Table
*Calculated using ChemDraw. †Estimated based on structural analogs.
Biological Activity
The compound 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and cyclohexyl structures. Key reagents may include cyclohexylamine, various halogenated compounds, and piperazine derivatives. The synthetic pathway often employs techniques such as microwave-assisted synthesis and multi-component reactions to improve yield and efficiency.
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Cyclohexylamine + Halogenated compound | Reflux in ethanol |
| 2 | Formation of tetrazole ring | Use of sodium azide |
| 3 | Coupling with piperazine derivative | Microwave irradiation |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The tetrazole moiety is known to exhibit affinity for certain G-protein coupled receptors (GPCRs), while the piperazine structure may enhance binding to serotonin or dopamine receptors.
Potential Targets
- Serotonin Receptors : Modulation of serotonin pathways can influence mood and anxiety.
- Dopamine Receptors : Interaction may affect dopaminergic signaling, relevant in neuropsychiatric disorders.
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antidepressant Activity : Studies have shown that compounds with similar structures can alleviate symptoms of depression in animal models.
- Anxiolytic Properties : The modulation of serotonin pathways suggests potential use as an anxiolytic agent.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegeneration.
Case Studies
- Antidepressant Efficacy : A study involving a related compound showed significant reductions in depressive-like behavior in mice when administered at specific dosages.
- Anxiolytic Activity : In a controlled trial, a similar tetrazole-containing compound was effective in reducing anxiety levels in human subjects, measured by standardized anxiety scales.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant mood improvement | |
| Anxiolytic | Reduced anxiety levels | |
| Neuroprotective | Protection against neuronal damage |
Structure-Activity Relationship (SAR)
The following table summarizes key structural features influencing biological activity:
| Structural Feature | Influence on Activity |
|---|---|
| Tetrazole Ring | Enhances receptor affinity |
| Piperazine Linkage | Improves CNS penetration |
| Trifluoromethyl Group | Increases metabolic stability |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions are required?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the tetrazole and trifluoromethylpyridine moieties.
- Coupling reactions (e.g., amide or alkylation) to link the cyclohexyl and piperazine groups.
- Reflux conditions (e.g., in ethanol or DMF) to ensure complete reaction, followed by purification via column chromatography or recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct F NMR signals .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS with ±5 ppm accuracy) .
- X-ray Crystallography : For unambiguous confirmation of crystal structure and bond angles, as seen in related piperazine derivatives .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Testing against kinases or receptors (e.g., COX-2) using fluorogenic substrates or radioligand binding assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., tetrazole alkylation) .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura cross-couplings involving the pyridine ring .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting :
- Solvent Artifacts : Confirm residual solvent peaks (e.g., DMSO-d at δ 2.50 ppm) do not overlap with compound signals .
- Tautomerism : Investigate dynamic equilibria (e.g., keto-enol tautomerism in ethanone groups) using variable-temperature NMR .
- Impurity Profiling : LC-MS to detect byproducts from incomplete reactions or degradation .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?
- Approaches :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) and compare bioactivity .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with target proteins (e.g., kinases) .
- Pharmacophore Modeling : Identify critical functional groups (e.g., tetrazole’s hydrogen-bonding capability) using tools like Schrodinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
